molecular formula C21H18ClN3O3S B2640885 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374611-79-7

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2640885
CAS RN: 374611-79-7
M. Wt: 427.9
InChI Key: JIDLQCXCZWKOJI-SDNWHVSQSA-N
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and structural elucidation of compounds related to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile have been a topic of interest due to their potential applications in various fields of scientific research. One study details the synthesis of the E isomer of a closely related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, presenting the X-ray crystal structures of both the E and Z isomers. This work highlights the compound's structural characteristics, contributing to our understanding of its chemical behavior and potential applications in material science and molecular engineering (Shinkre, Nadkarni, Owens, Gray, & Velu, 2008).

Chemical Transformations

Chemical transformations of acrylonitrile derivatives offer pathways to novel compounds with potentially useful properties. Reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, for instance, generates (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the versatility of these chemical frameworks in synthesizing new molecules that could be further explored for their biological or material applications (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Potential Biological Activities

The exploration of acrylonitrile derivatives extends to the evaluation of their biological activities. While specific studies on (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile may not be available, related research indicates that benzothiazole derivatives of pyrimidines, acrylonitriles, and coumarins, which share structural motifs with the compound , show promising antibacterial and antifungal activities. This suggests potential for the compound to be investigated for similar biological applications (Youssef, Mohamed, Czezowski, Ata, & Abd-El-Aziz, 2006).

Material Science Applications

Acrylonitrile derivatives are also of interest in material science, particularly in the development of novel polymers and hydrogels with enhanced properties. The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, highlights the potential for creating materials with tailored thermal stability and biological activities, which could have applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-26-18-7-5-15(22)9-16(18)24-11-14(10-23)21-25-17(12-29-21)13-4-6-19(27-2)20(8-13)28-3/h4-9,11-12,24H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDLQCXCZWKOJI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

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